molecular formula C10H15FO4 B13030924 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid

2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid

Cat. No.: B13030924
M. Wt: 218.22 g/mol
InChI Key: WZNAFWBWZHAHKJ-UHFFFAOYSA-N
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Description

2-{8-Fluoro-1,4-dioxaspiro[45]decan-8-yl}acetic acid is an organic compound characterized by a spirocyclic structure containing a fluorine atom and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid typically involves the reaction of 8-fluoro-1,4-dioxaspiro[4.5]decane with acetic acid derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted spirocyclic compounds .

Scientific Research Applications

2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol
  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • 1,4-Dioxaspiro[4.5]decan-8-ol

Uniqueness

2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of both a fluorine atom and an acetic acid moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H15FO4

Molecular Weight

218.22 g/mol

IUPAC Name

2-(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid

InChI

InChI=1S/C10H15FO4/c11-9(7-8(12)13)1-3-10(4-2-9)14-5-6-15-10/h1-7H2,(H,12,13)

InChI Key

WZNAFWBWZHAHKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC(=O)O)F)OCCO2

Origin of Product

United States

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